

Characterization of Fmoc-NH-PEG11-CH₂COOH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-NH-PEG11-CH₂COOH

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For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for successful bioconjugation, drug delivery, and proteomics applications. This guide provides a detailed comparative analysis of **Fmoc-NH-PEG11-CH₂COOH**, a popular heterobifunctional polyethylene glycol (PEG) linker, benchmarked against relevant alternatives. The characterization is supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Fmoc-NH-PEG11-CH₂COOH is a versatile linker molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a hydrophilic 11-unit PEG spacer.[1] The Fmoc protecting group offers stability under acidic conditions and can be readily cleaved under mild basic conditions, enabling orthogonal conjugation strategies.[2] The terminal carboxylic acid allows for straightforward coupling to primary amines, forming stable amide bonds.[3] The PEG chain enhances the solubility and biocompatibility of the resulting conjugates.[4]

Comparative Data Analysis

To provide a comprehensive overview, **Fmoc-NH-PEG11-CH₂COOH** is compared with analogues featuring shorter PEG chains (Fmoc-NH-PEG2-CH₂COOH and Fmoc-NH-PEG4-CH₂COOH) and an alternative protecting group (Boc-NH-PEG11-CH₂COOH). The key physicochemical and spectral data are summarized in the tables below.

Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	PEG Chain Length	Protecting Group
Fmoc-NH-PEG11-CH ₂ COOH	C ₃₉ H ₅₉ NO ₁₅	781.88	11	Fmoc
Fmoc-NH-PEG2-CH ₂ COOH	C ₂₁ H ₂₃ NO ₆	385.42[5]	2	Fmoc
Fmoc-NH-PEG4-CH ₂ COOH	C ₂₅ H ₃₁ NO ₈	473.52	4	Fmoc
Boc-NH-PEG11-CH ₂ COOH	C ₂₉ H ₅₇ NO ₁₅	659.76	11	Boc

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Compound	Fmoc Protons (ppm)	PEG Backbone (ppm)	-CH ₂ COOH (ppm)	Other Key Signals (ppm)
Fmoc-NH-PEG11-CH ₂ COOH	7.2-7.8 (m, 8H)	3.5-3.7 (m, 44H)	4.1 (s, 2H)	5.3 (br s, 1H, NH), 4.2-4.4 (m, 3H, Fmoc CH, CH ₂)
Fmoc-NH-PEG2-CH ₂ COOH	7.2-7.8 (m, 8H)	3.5-3.7 (m, 8H)	4.1 (s, 2H)	5.4 (br s, 1H, NH), 4.2-4.4 (m, 3H, Fmoc CH, CH ₂)
Fmoc-NH-PEG4-CH ₂ COOH	7.2-7.8 (m, 8H)	3.5-3.7 (m, 16H)	4.1 (s, 2H)	5.4 (br s, 1H, NH), 4.2-4.4 (m, 3H, Fmoc CH, CH ₂)
Boc-NH-PEG11-CH ₂ COOH	N/A	3.5-3.7 (m, 44H)	4.1 (s, 2H)	5.1 (br s, 1H, NH), 1.4 (s, 9H, Boc)

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Compound	Fmoc Carbons (ppm)	PEG Backbone (ppm)	-CH ₂ COOH (ppm)	Other Key Signals (ppm)
Fmoc-NH-PEG11-CH ₂ COOH	120-144	~70	~69, 172	156 (C=O, urethane), 67, 47 (Fmoc)
Fmoc-NH-PEG2-CH ₂ COOH	120-144	~70	~69, 172	156 (C=O, urethane), 67, 47 (Fmoc)
Fmoc-NH-PEG4-CH ₂ COOH	120-144	~70	~69, 172	156 (C=O, urethane), 67, 47 (Fmoc)
Boc-NH-PEG11-CH ₂ COOH	N/A	~70	~69, 172	156 (C=O, urethane), 80, 28 (Boc)

Mass Spectrometry Data (ESI-MS)

Compound	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	[M+K] ⁺ (m/z)
Fmoc-NH-PEG11-CH ₂ COOH	782.39	804.37	820.35
Fmoc-NH-PEG2-CH ₂ COOH	386.15	408.13	424.11
Fmoc-NH-PEG4-CH ₂ COOH	474.21	496.19	512.16
Boc-NH-PEG11-CH ₂ COOH	660.39	682.37	698.35

Note: The spectral data for **Fmoc-NH-PEG11-CH₂COOH** and its alternatives are based on typical values for the respective functional groups and PEG linkers. Actual experimental values may vary slightly.

Experimental Protocols

Detailed methodologies for the characterization of **Fmoc-NH-PEG11-CH₂COOH** and its alternatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz NMR spectrometer.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on a 100 MHz NMR spectrometer.
 - Use a proton-decoupled pulse sequence.
 - Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
 - Process the data with a line broadening of 1-2 Hz.

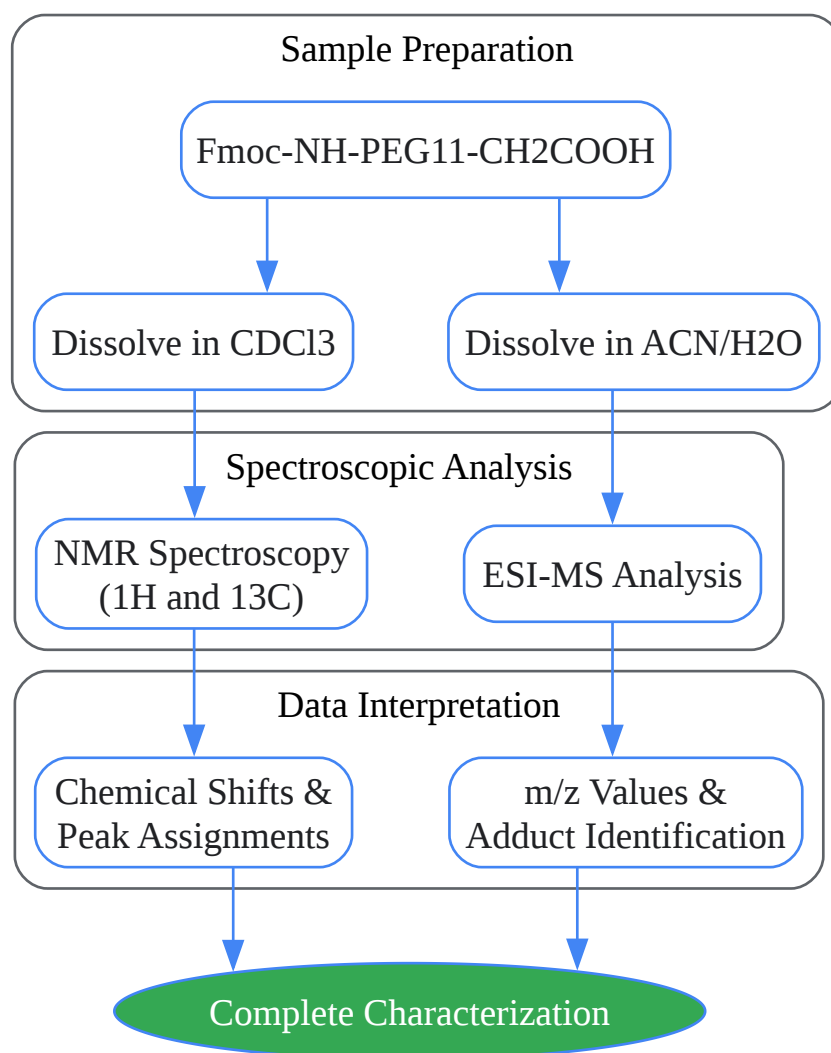
Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a suitable solvent such as methanol or acetonitrile. Dilute this solution to a final concentration of 10-100 µg/mL in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote ionization.[6]

- Instrumentation: Analyze the sample using a time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization source.^[7]
- Data Acquisition:
 - Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the data in positive ion mode over a mass range that encompasses the expected molecular ions and common adducts (e.g., m/z 100-1000).
 - Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 $^{\circ}\text{C}$.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **Fmoc-NH-PEG11-CH₂COOH**.

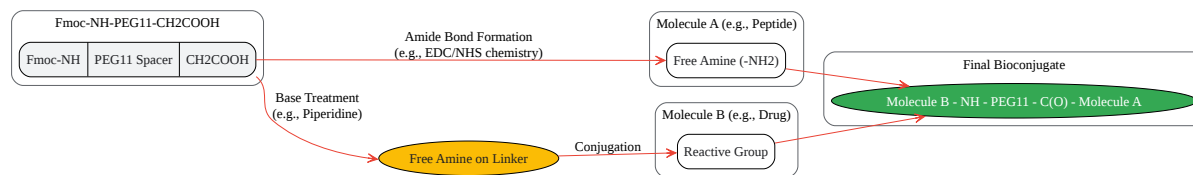


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Caption: Workflow for the characterization of **Fmoc-NH-PEG11-CH2COOH**.

Signaling Pathways and Logical Relationships

The utility of **Fmoc-NH-PEG11-CH2COOH** lies in its ability to link two different molecules in a controlled manner. The logical relationship of its functional groups in a typical bioconjugation reaction is depicted below.



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Caption: Bioconjugation strategy using **Fmoc-NH-PEG11-CH2COOH**.

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- To cite this document: BenchChem. [Characterization of Fmoc-NH-PEG11-CH2COOH: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8106028#characterization-of-fmoc-nh-peg11-ch2cooh-by-nmr-and-mass-spectrometry\]](https://www.benchchem.com/product/b8106028#characterization-of-fmoc-nh-peg11-ch2cooh-by-nmr-and-mass-spectrometry)

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